molecular formula C21H32NO3+ B11642753 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium

5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium

Cat. No.: B11642753
M. Wt: 346.5 g/mol
InChI Key: XGTLNLLQOKXQNE-NLMOZGTASA-N
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Description

5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium is a complex organic compound with a unique structure that includes a quinolizinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium typically involves multiple steps. The process begins with the preparation of the quinolizinium core, followed by the introduction of the methyl group and the propan-2-yloxybenzoyloxy moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, potassium tert-butoxide, organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinium derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-quinolizinium
  • 5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-tetrahydroquinolizinium

Uniqueness

5-Methyl-1-{[4-(propan-2-yloxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinolizinium core, combined with the propan-2-yloxybenzoyloxy moiety, makes it a valuable compound for various applications.

Properties

Molecular Formula

C21H32NO3+

Molecular Weight

346.5 g/mol

IUPAC Name

[(1R)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl]methyl 4-propan-2-yloxybenzoate

InChI

InChI=1S/C21H32NO3/c1-16(2)25-19-11-9-17(10-12-19)21(23)24-15-18-7-6-14-22(3)13-5-4-8-20(18)22/h9-12,16,18,20H,4-8,13-15H2,1-3H3/q+1/t18-,20?,22?/m0/s1

InChI Key

XGTLNLLQOKXQNE-NLMOZGTASA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC[C@@H]2CCC[N+]3(C2CCCC3)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OCC2CCC[N+]3(C2CCCC3)C

Origin of Product

United States

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